molecular formula C10H8BrCl2N3 B2810023 4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine CAS No. 895929-80-3

4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine

Cat. No.: B2810023
CAS No.: 895929-80-3
M. Wt: 321
InChI Key: OATKBYPVLQFGTF-UHFFFAOYSA-N
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Description

4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine is a useful research compound. Its molecular formula is C10H8BrCl2N3 and its molecular weight is 321. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Applications : The synthesis of N-substituted 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles and their 4-bromo derivatives by the reaction of primary and secondary amines showcases the utility of 4-bromo-1H-pyrazol derivatives in synthesizing compounds with potential analgesic and other biological activities. These compounds exhibit moderate hypotensive, bradycardiac, anti-inflammatory activities, and weak platelet antiaggregating activity in vitro (Bondavalli et al., 1988).
  • Heterocyclic Chemistry : The formation of 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives through cyclocondensation demonstrates the reactivity of 4-bromo-1H-pyrazol derivatives towards forming complex heterocycles, which are crucial for developing novel therapeutic agents and materials (Yakovenko et al., 2020).

Medicinal Chemistry Applications

  • Antibacterial and Antifungal Activities : The synthesis of new (Z)-3-bromo-4-(1,3-diaryl-1H-pyrazol-4-yl)but-3-en-2-ones and their evaluation against clinically isolated bacteria demonstrate the potential of 4-bromo-1H-pyrazol derivatives as antibacterial agents. These compounds show promising activity against strains like Staphylococcus aureus and Escherichia coli (Pundeer et al., 2013).
  • Cancer Research : A study on pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives synthesized from ethyl 3-aryl-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate indicates that these compounds could inhibit the growth of A549 lung cancer cells, showing the therapeutic potential of brominated pyrazol derivatives in oncology (Zhang et al., 2008).

Material Science and Nonlinear Optical Studies

  • Nonlinear Optical Properties : The synthesis and structural characterization of 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine reveal its stable molecular structure and significant nonlinear optical properties, underscoring the relevance of brominated pyrazoles in the development of materials with potential applications in optoelectronics (Tamer et al., 2016).

Structural Studies

  • X-ray Crystallography and NMR Spectroscopy : Investigations into the structure and tautomerism of 4-bromo substituted 1H-pyrazoles via X-ray crystallography and NMR spectroscopy provide insights into the chemical behavior of these compounds, essential for designing molecules with desired properties (Trofimenko et al., 2007).

Properties

IUPAC Name

4-bromo-1-[(2,4-dichlorophenyl)methyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrCl2N3/c11-8-5-16(15-10(8)14)4-6-1-2-7(12)3-9(6)13/h1-3,5H,4H2,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATKBYPVLQFGTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CN2C=C(C(=N2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrCl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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